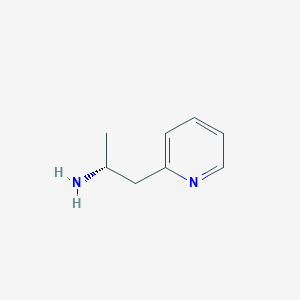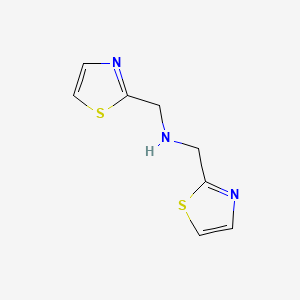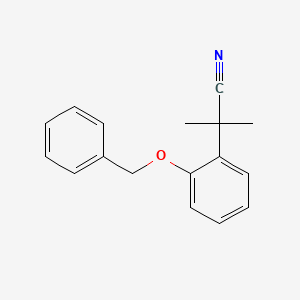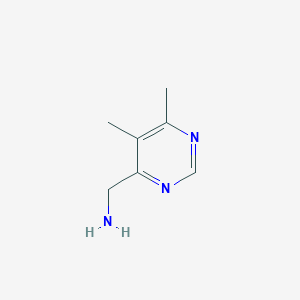
5-(2-Methylbutanamido)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylbutanamido)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a 2-methylbutanamido group attached to the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbutanamido)nicotinic acid typically involves the reaction of nicotinic acid with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using less hazardous solvents and optimizing reaction conditions to reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylbutanamido)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
5-(2-Methylbutanamido)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence cellular signaling pathways. For example, it may interact with nicotinic acid receptors to exert its biological effects, such as reducing inflammation or protecting neurons from damage .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and its use as a dietary supplement.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare products for its anti-inflammatory and moisturizing properties.
Nicotinic Acid Esters: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
5-(2-Methylbutanamido)nicotinic acid is unique due to the presence of the 2-methylbutanamido group, which may confer distinct biological activities and chemical properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-(2-methylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-7(2)10(14)13-9-4-8(11(15)16)5-12-6-9/h4-7H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
KDIQUZVKTYAUDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)








![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)




